N4-[(FURAN-2-YL)METHYL]-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE
Description
N4-[(FURAN-2-YL)METHYL]-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE is a heterocyclic compound that features a furan ring, a triazine ring, and two phenyl groups
Properties
IUPAC Name |
4-N-(furan-2-ylmethyl)-2-N,2-N-diphenyl-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c21-18-23-19(22-14-17-12-7-13-27-17)25-20(24-18)26(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13H,14H2,(H3,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPILHNILLWQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)NCC4=CC=CO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(FURAN-2-YL)METHYL]-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE typically involves the reaction of furan-2-carbaldehyde with N2,N2-diphenyl-1,3,5-triazine-2,4,6-triamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N4-[(FURAN-2-YL)METHYL]-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The triazine ring can be reduced to form dihydrotriazine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N4-[(FURAN-2-YL)METHYL]-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N4-[(FURAN-2-YL)METHYL]-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, while the triazine ring can form hydrogen bonds with target proteins. These interactions can lead to the inhibition of enzymatic activity or the modulation of signaling pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N4-[(FURAN-2-YL)METHYL]-N2-METHYLQUINAZOLINE-2,4-DIAMINE: Similar structure but with a quinazoline ring instead of a triazine ring.
N-[(FURAN-2-YL)METHYL]ANILINE: Contains a furan ring and an aniline group.
Uniqueness
N4-[(FURAN-2-YL)METHYL]-N2,N2-DIPHENYL-1,3,5-TRIAZINE-2,4,6-TRIAMINE is unique due to the presence of both a triazine ring and two phenyl groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
